Methyl 4-{[2-(3-methylphenyl)azepane-1-carbonyl]amino}benzoate
Overview
Description
Methyl 4-{[2-(3-methylphenyl)azepane-1-carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-({[2-(3-methylphenyl)-1-azepanyl]carbonyl}amino)benzoate is 366.19434270 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Liquid Crystal Applications
Azo/Ester/Schiff Base Liquid Crystals : A study by Ahmed et al. (2020) explored the synthesis and properties of azo/ester/Schiff base liquid crystals, which included compounds similar to methyl 4-({[2-(3-methylphenyl)-1-azepanyl]carbonyl}amino)benzoate. These compounds demonstrated high thermal stability and wide-temperature mesomorphic ranges, showing potential in applications like display technologies (Ahmed, Saad, Ahmed, & Hagar, 2020).
Optical Storage and Birefringence : Meng et al. (1996) investigated the use of related azo polymers in reversible optical storage. They found that birefringence could be photoinduced and photoerased in films of these copolymers, suggesting applications in data storage and optical switching (Meng, Natansohn, Barrett, & Rochon, 1996).
Synthesis and Characterization
Synthesis of Schiff Base Derivatives : Mohamad, Hassan, & Yusoff (2017) synthesized and characterized methyl 4-(4-aminostyryl) benzoate, a precursor for Schiff base derivatives. This study highlights the compound's potential in synthesizing new materials with varied applications (Mohamad, Hassan, & Yusoff, 2017).
Mesophase Behaviour and DFT Calculations : Saad et al. (2019) explored the mesophase behaviour of four rings azo-ester liquid crystal compounds with lateral methyl and terminal substituents. Their findings contribute to the understanding of the thermal behavior and potential applications of these compounds in liquid crystal displays (Saad, Ahmed, Fahmi, Kaddah, & Naoum, 2019).
Photophysical and Spectroscopic Studies
- Study on Liquid Crystalline Behaviors : Al-Obaidy, Tomi, & Abdulqader (2021) conducted a study on double Schiff bases bearing ester linkage as a central core, similar in structure to the chemical . Their findings on the liquid crystalline behavior of these compounds could inform applications in optical and electronic devices (Al-Obaidy, Tomi, & Abdulqader, 2021).
Properties
IUPAC Name |
methyl 4-[[2-(3-methylphenyl)azepane-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-16-7-6-8-18(15-16)20-9-4-3-5-14-24(20)22(26)23-19-12-10-17(11-13-19)21(25)27-2/h6-8,10-13,15,20H,3-5,9,14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTSETYOPZVOCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCCCN2C(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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